Diethoxymethyl(3-piperidinopropyl)silane

Description

Foundational Principles of Organosilane Chemistry in Materials Science

Organosilane chemistry is built upon the unique properties of the silicon atom and its ability to form stable bonds with carbon. The foundational structure of a functional organosilane is typically represented as R-Si(OR')₃, where 'R' is a non-hydrolyzable organic group and (OR') is a hydrolyzable alkoxy group. scispace.com The silicon-carbon (Si-C) bond is longer (186 pm vs. 154 pm) and weaker than a typical carbon-carbon bond and is polarized towards the more electronegative carbon atom. chemeurope.com

The utility of organosilanes in materials science stems from a two-step reaction mechanism: hydrolysis and condensation. sinosil.com

Hydrolysis: In the presence of water, the alkoxy groups (e.g., methoxy (B1213986) or ethoxy) attached to the silicon atom hydrolyze to form highly reactive silanol (B1196071) groups (Si-OH). sinosil.comzmsilane.com

Condensation: These silanol groups can then react with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or silica) to form stable, covalent siloxane bonds (Si-O-Si). adhesivesmag.com They can also condense with other silanol groups to form a durable, cross-linked polysiloxane network at the interface. zmsilane.comdakenchem.com

This mechanism allows organo-functional silanes to act as coupling agents or adhesion promoters, effectively linking an inorganic substrate to an organic polymer matrix. dakenchem.com The organic functional group 'R' is chosen for its compatibility and reactivity with the specific polymer system, creating a strong and durable bond across the interface that can prevent delamination, even in harsh conditions. adhesivesmag.com This ability to form a robust interpenetrating network at the boundary is essential for creating high-performance composite materials.

Multidisciplinary Research Trajectories of Alkoxysilane-Functionalized Systems

The unique chemical properties of alkoxysilanes have propelled their application across a diverse range of scientific disciplines. Their versatility has made them a cornerstone in the development of advanced and functional materials.

Materials Science and Engineering: Alkoxysilanes are fundamental in the manufacturing of reinforced composites, such as fiberglass, where they enhance the interfacial adhesion between the glass fibers and the polymer resin, significantly improving the material's strength and longevity. In the coatings industry, they are used as additives in paints, inks, and sealants to improve adhesion and durability. scispace.comdakenchem.com Furthermore, they are employed to create surfaces with specific properties, such as hydrophobicity (water repellency) and resistance to weathering. scispace.comresearchgate.net

Nanotechnology: In the nanoscale realm, alkoxysilanes are used for the surface functionalization of nanoparticles. This modification allows for the tailoring of nanoparticle properties for specific applications, including targeted drug delivery systems and enhancing catalytic efficiency. sinosil.comdakenchem.com They also serve as precursors in the synthesis of silica (B1680970) nanoparticles. sinosil.com

Biomedical Applications: Research into biocompatible alkoxysilane coatings is paving the way for safer and more effective medical implants. dakenchem.com A significant area of research involves using organo-functional silanes to covalently attach biomolecules, such as proteins, to semiconductor surfaces. aip.org This forms the basis for the development of advanced biosensors and other bio-hybrid devices. aip.org

Electronics: In the electronics industry, alkoxysilanes are utilized to form protective coatings on circuits and other components. These coatings enhance durability and offer protection from environmental factors like moisture. dakenchem.com

Specific Context of Diethoxymethyl(3-piperidinopropyl)silane within Organosilane Research

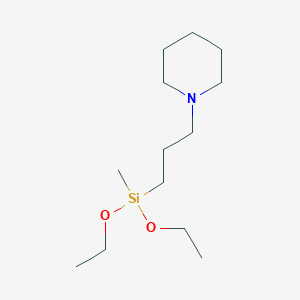

Within the broad family of organosilanes, this compound is a specific organo-functional alkoxysilane. Its chemical structure dictates its function and potential research applications. The molecule consists of a central silicon atom bonded to four distinct groups:

Two ethoxy groups (-OCH₂CH₃), which are the hydrolyzable moieties that enable the silane (B1218182) to bond to inorganic substrates through the hydrolysis and condensation reactions described previously.

One methyl group (-CH₃), a stable, non-hydrolyzable organic group.

One 3-piperidinopropyl group , which provides the specific organic functionality. This group consists of a three-carbon propyl chain linked to a piperidine (B6355638) ring, which is a cyclic tertiary amine.

The presence of the piperidino group places this compound in the category of amino-functional silanes. Amino-functional silanes are widely used as adhesion promoters because the amino group can interact strongly with various polymer resins. zmsilane.com They are also used to functionalize surfaces, providing a reactive site for the further attachment of other molecules. mdpi.comingentaconnect.com For instance, research has shown the successful immobilization of proteins on surfaces functionalized with a similar compound, amino-propyldiethoxymethylsilane. aip.org

While specific research focusing solely on this compound is not extensively detailed in broad literature, its structure suggests its utility in applications where the specific properties of the piperidine group—such as its basicity, steric bulk, and nucleophilic character—are advantageous for surface modification, catalysis, or as a coupling agent in specialized polymer composites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₉NO₂Si |

| Monoisotopic Mass | 259.19675 Da |

| SMILES | CCOSi(CCCN1CCCCC1)OCC |

| InChIKey | CTGDLDJNWMBENK-UHFFFAOYSA-N |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

CAS No. |

20723-18-6 |

|---|---|

Molecular Formula |

C13H29NO2Si |

Molecular Weight |

259.46 g/mol |

IUPAC Name |

diethoxy-methyl-(3-piperidin-1-ylpropyl)silane |

InChI |

InChI=1S/C13H29NO2Si/c1-4-15-17(3,16-5-2)13-9-12-14-10-7-6-8-11-14/h4-13H2,1-3H3 |

InChI Key |

CTGDLDJNWMBENK-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(CCCN1CCCCC1)OCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Diethoxymethyl 3 Piperidinopropyl Silane

General Synthetic Strategies for Organofunctional Alkoxysilanes

The creation of organofunctional alkoxysilanes, compounds featuring both a hydrolyzable alkoxy group on the silicon atom and a functional organic moiety, is pivotal for the development of coupling agents, surface modifiers, and precursors for hybrid materials. mdpi.comresearchgate.net Several core synthetic strategies are employed to forge the crucial silicon-carbon (Si-C) bond that defines these molecules. mdpi.com

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation stands as a dominant and atom-economical method for forming Si-C bonds. mdpi.com This reaction involves the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. wikipedia.org It is a cornerstone of the organosilicon industry, valued for its efficiency and selectivity. mdpi.comresearchgate.net

The process is most commonly catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being particularly prevalent and effective. mdpi.comsigmaaldrich.com The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene coordination, insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the final product. wikipedia.org A key characteristic of the hydrosilylation of terminal alkenes is its high regioselectivity, typically proceeding via an anti-Markovnikov addition. This results in the silicon atom attaching to the terminal carbon of the double bond. mdpi.comwikipedia.org

Other metals, including rhodium, ruthenium, iridium, and palladium, have also been successfully employed as catalysts, sometimes offering different selectivity or functional group tolerance. mdpi.com The choice of catalyst and reaction conditions can be tuned to optimize yield and minimize side reactions for a specific set of substrates.

Grignard Reactions and Other Organometallic Approaches

The Grignard reaction represents one of the earliest and most versatile methods for creating Si-C bonds. gelest.com This approach utilizes a Grignard reagent (R-MgX), which acts as a potent nucleophile, to attack a silicon center and displace a leaving group, typically a halide (e.g., chloride) or an alkoxide. gelest.comresearchgate.net The reaction of an appropriate Grignard reagent with a halosilane or alkoxysilane is a foundational technique in organosilane synthesis. gelest.comacs.org

For instance, reacting a Grignard reagent with silicon tetrachloride (SiCl₄) can lead to a mixture of mono-, di-, tri-, and tetra-substituted organosilanes, depending on the stoichiometry and reaction conditions. acs.org To achieve greater selectivity, chemists often employ reverse addition, where the Grignard reagent is added to an excess of the silane (B1218182), to favor partial substitution. gelest.com While highly effective, the industrial use of Grignard reactions for large-scale production of some simple organosilanes has been partly supplanted by more direct processes. gelest.com However, it remains an indispensable tool for laboratory-scale synthesis and for creating complex or sterically hindered organosilanes that are not readily accessible through other means. nih.gov

Alternative Synthetic Routes to Silane Precursors

Beyond hydrosilylation and Grignard reactions, other methods exist for synthesizing silane precursors. The direct process, also known as the Müller-Rochow process, is a major industrial method for producing methylchlorosilanes, which are key intermediates for silicones. This process involves the reaction of elemental silicon with methyl chloride at high temperatures in the presence of a copper catalyst.

Another strategy involves the nucleophilic substitution on a pre-functionalized organosilane. For example, an organoalkoxysilane containing a terminal halide, such as (3-chloropropyl)triethoxysilane, can be reacted with a nucleophile, like an amine, to introduce a new functional group. mdpi.com Additionally, reactions involving isocyanates are used; for instance, 3-(triethoxysilyl)propyl isocyanate can react with primary or secondary amines to form urea-functionalized silanes. researchgate.net These alternative routes provide valuable pathways for synthesizing organofunctional silanes where direct hydrosilylation or Grignard approaches may be less feasible or efficient.

Tailored Synthesis of Diethoxymethyl(3-piperidinopropyl)silane

The specific synthesis of this compound is best achieved through a targeted hydrosilylation reaction, a method that offers a direct and efficient route to connect the silicon-based fragment with the nitrogen-containing heterocycle.

Design and Selection of Precursors for the Piperidinopropyl Moiety

The synthesis is strategically designed around the hydrosilylation of an unsaturated amine with a hydrosilane. The logical precursors for this compound are:

Diethoxymethylsilane (B37029) (CH₃SiH(OC₂H₅)₂) : This precursor provides the core diethoxy-methyl-silyl group. The presence of the reactive silicon-hydride (Si-H) bond is essential for the hydrosilylation reaction to proceed. nih.gov

1-Allylpiperidine (B84037) : This molecule contains the desired piperidine (B6355638) ring and a terminal allyl group (a prop-2-en-1-yl moiety). The carbon-carbon double bond of the allyl group serves as the reaction site for the addition of the Si-H bond from diethoxymethylsilane.

This combination is ideal because the hydrosilylation of the terminal double bond in 1-allylpiperidine with diethoxymethylsilane is expected to form the desired 3-piperidinopropyl linkage to the silicon atom with high regioselectivity.

Catalytic Systems and Reaction Conditions in Directed Synthesis

The key to successfully synthesizing this compound is the choice of an appropriate catalytic system and the optimization of reaction conditions. The reaction involves the addition of the Si-H bond of Diethoxymethylsilane across the C=C bond of 1-Allylpiperidine.

Catalysts: Platinum-based complexes are the most widely used and effective catalysts for this type of transformation. mdpi.com Their high activity allows for low catalyst loadings and efficient conversion.

Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) : This is a highly active and soluble catalyst, often preferred for its excellent performance in hydrosilylation reactions. scirp.org

Speier's Catalyst (Hexachloroplatinic acid, H₂PtCl₆) : One of the earliest and most robust catalysts used for hydrosilylation. mdpi.com

Other Transition Metal Catalysts : While platinum is dominant, complexes of rhodium or ruthenium could also potentially catalyze this reaction, sometimes offering different selectivity or tolerance to impurities. mdpi.com

Reaction Conditions: The reaction is typically carried out by mixing the two precursors in the presence of a catalytic amount of the chosen platinum complex. The reaction can often be performed without a solvent, or a non-reactive, anhydrous solvent like toluene (B28343) or xylene can be used. The reaction is exothermic and may require initial gentle heating to initiate, followed by cooling to maintain a controlled temperature, typically in the range of 50-100°C. Progress is monitored by techniques such as GC (Gas Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the consumption of the starting materials and the formation of the desired product. Upon completion, the catalyst may be removed, and the product is purified, usually by vacuum distillation.

Table 1: Comparison of Catalytic Systems for Hydrosilylation

This table presents typical data for analogous hydrosilylation reactions of allylamines, as specific kinetic data for the title compound is not widely published.

Catalyst System Typical Catalyst Loading (mol% Pt) Typical Reaction Temperature (°C) Relative Reaction Time Selectivity for β-adduct (anti-Markovnikov) Karstedt's Catalyst 0.001 - 0.01 60 - 90 Fast >98% Speier's Catalyst (H₂PtCl₆) 0.01 - 0.1 80 - 110 Moderate >95% Platinum Black 0.1 - 1.0 100 - 130 Slow Variable, often lower [Rh(cod)Cl]₂ 0.1 - 0.5 70 - 100 Moderate High

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₃H₂₉NO₂Si | Target Product |

| Diethoxymethylsilane | C₅H₁₄O₂Si | Silane Precursor |

| 1-Allylpiperidine | C₈H₁₅N | Amine Precursor |

| (3-chloropropyl)triethoxysilane | C₉H₂₁ClO₃Si | Alternative Precursor Example |

| 3-(triethoxysilyl)propyl isocyanate | C₁₀H₂₁NO₄Si | Alternative Precursor Example |

| Silicon tetrachloride | SiCl₄ | Grignard Reaction Precursor |

| Karstedt's Catalyst | C₈H₁₈O₂PtSi₂ | Hydrosilylation Catalyst |

| Speier's Catalyst | H₂Cl₆Pt | Hydrosilylation Catalyst |

Purification and Isolation Methodologies for Functionalized Silanes

The purification and isolation of this compound are critical steps to ensure its suitability for subsequent applications. The primary challenges in purifying functionalized silanes, particularly those with amine groups, include the removal of the hydrosilylation catalyst, unreacted starting materials, and any side-products formed during the synthesis. The high boiling point of many functionalized silanes also necessitates specialized purification techniques.

Hydrosilylation: A Primary Synthetic Route

The principal and most atom-economical method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of N-allylpiperidine with diethoxymethylsilane. mdpi.com This reaction involves the addition of the silicon-hydrogen (Si-H) bond of the silane across the carbon-carbon double bond of the alkene. mdpi.com

The reaction is typically catalyzed by homogeneous platinum complexes, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) or Speier's catalyst (chloroplatinic acid). mdpi.comscirp.org These catalysts are known for their high activity and selectivity for the formation of the desired β-adduct, which in this case is the terminal silyl (B83357) group on the propyl chain. scirp.org

A general reaction scheme is presented below:

N-allylpiperidine + Diethoxymethylsilane → this compound

The reaction conditions are crucial for achieving high yields and minimizing side reactions. A summary of typical reaction parameters for the hydrosilylation of allylic amines with alkoxysilanes is provided in the following table.

Interactive Data Table: Typical Hydrosilylation Reaction Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst | Karstedt's Catalyst | High activity and selectivity for β-addition. scirp.org |

| Catalyst Loading | 10-50 ppm Pt | Effective catalysis with minimal catalyst usage. |

| Reactant Ratio | 1:1 to 1:1.2 (Alkene:Silane) | A slight excess of the silane can drive the reaction to completion. |

| Solvent | Toluene or Xylene | Inert solvents that can withstand the reaction temperatures. |

| Temperature | 60-120 °C | Balances reaction rate with minimizing side reactions and catalyst decomposition. scirp.orggoogle.com |

| Reaction Time | 2-8 hours | Monitored by GC or NMR to ensure completion. |

Advancements in Hydrosilylation

Recent advancements in hydrosilylation catalysis have focused on the development of more sustainable and cost-effective catalysts. While platinum-based catalysts remain the industry standard, research into catalysts based on other transition metals like rhodium and nickel is ongoing. nih.govnih.gov Furthermore, methods for the heterogenization of platinum catalysts on solid supports are being explored to simplify catalyst removal and recycling.

Purification Techniques

Following the synthesis, a multi-step purification process is typically employed to isolate this compound of high purity.

Catalyst Removal: The first step is the removal of the platinum catalyst. Due to the high cost and potential for downstream interference, efficient removal is paramount. Several methods are employed:

Adsorption: The crude product can be treated with activated carbon or other adsorbents to bind the platinum catalyst, which is then removed by filtration.

Ion Exchange: Passing the reaction mixture through a column containing a basic anionic exchange resin can effectively remove the platinum catalyst. google.com The resin can often be regenerated, allowing for catalyst recovery.

Chemical Treatment: The use of solid carriers with thiol or thioether functional groups that chelate the platinum has also been reported. google.com

Distillation: Fractional vacuum distillation is the most common method for purifying high-boiling organosilanes like this compound. libretexts.orgsciencemadness.orglibretexts.org Distillation under reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the compound. libretexts.orglibretexts.org The efficiency of the separation depends on the difference in boiling points between the product and any impurities.

Interactive Data Table: Estimated Distillation Parameters

| Parameter | Estimated Value | Rationale |

|---|---|---|

| Pressure | 1-10 mmHg | To lower the boiling point into a manageable range (typically 150-250 °C). libretexts.org |

| Pot Temperature | 180-280 °C | Dependent on the pressure and the boiling point of the compound. |

| Head Temperature | 160-260 °C | The temperature at which the purified product distills. |

| Fractionation Column | Packed or Vigreux | To enhance separation efficiency from close-boiling impurities. |

Chromatography: For achieving very high purity or for separating isomers, column chromatography can be employed. chromatographyonline.comsilicycle.com

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of organosilanes. silicycle.com The surface silanol (B1196071) groups can interact with the polar functionalities of the silane.

Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the eluent is gradually increased to elute the product from the column.

Isolation of the Final Product

The final isolated product, this compound, is a colorless to pale yellow liquid. Its identity and purity are confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Reactivity, Mechanistic Investigations, and Polymerization Dynamics of Diethoxymethyl 3 Piperidinopropyl Silane

Hydrolysis and Condensation Mechanisms of the Diethoxy(methyl)silyl Group

The general reactions can be summarized as follows:

Hydrolysis: R(CH₃)Si(OEt)₂ + 2H₂O ⇌ R(CH₃)Si(OH)₂ + 2EtOH

Condensation (Water-producing): 2 R(CH₃)Si(OH)₂ → (HO)Si(CH₃)(R)-O-Si(CH₃)(R)(OH) + H₂O

Condensation (Alcohol-producing): R(CH₃)Si(OH)₂ + R(CH₃)Si(OEt)₂ → (HO)Si(CH₃)(R)-O-Si(CH₃)(R)(OEt) + EtOH

(Where R = 3-piperidinopropyl)

Kinetic studies on analogous alkoxysilanes reveal that hydrolysis often follows pseudo-first-order kinetics when water is in excess. nih.gov The rate of hydrolysis is influenced by several factors, including the steric bulk of the alkoxy group and the electronic effects of the organic substituent attached to the silicon atom. For instance, methoxy (B1213986) groups hydrolyze approximately 6 to 10 times faster than ethoxy groups due to reduced steric hindrance. gelest.com

The condensation reaction is kinetically more complex than hydrolysis, as it involves multiple reacting species, including monomers and growing oligomers. nih.gov Its rate is highly dependent on the concentration of silanol (B1196071) groups, pH, and temperature. For many organofunctional silanes, hydrolysis is faster than condensation under acidic conditions, whereas under basic conditions, condensation of partially hydrolyzed silanes can occur before hydrolysis is complete. afinitica.com

Table 1: Comparative Hydrolysis Rate Constants for Alkoxysilanes under Acidic Conditions This table presents representative data for analogous silanes to illustrate kinetic principles applicable to Diethoxymethyl(3-piperidinopropyl)silane.

| Silane (B1218182) | Catalyst (HCl) | Solvent | Rate Constant (k) |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | ~0.003 M | Ethanol (B145695)/Water | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ |

| Methyltriethoxysilane (MTES) | Acidic | Ethanol/Water | Generally faster than TEOS due to methyl group electronics |

| 3-Aminopropyltriethoxysilane (B1664141) (APTES) | Self-catalyzed (acidic pH) | Water | Rapid hydrolysis |

Data compiled from analogous systems described in the literature. nih.gov

The rates of both hydrolysis and condensation are highly sensitive to pH and can be significantly accelerated by acidic or basic catalysts. nih.gov

Acidic Catalysis: Under acidic conditions, an alkoxy oxygen is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution (SN2-Si type) mechanism. gelest.comafinitica.com Acid-catalyzed condensation involves the protonation of a silanol group, which then reacts with another silanol, eliminating water. gelest.com Hydrolysis is generally faster than condensation at pH values below 4. afinitica.com

Basic Catalysis: In basic media, the hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile, directly attacking the silicon atom, which leads to the displacement of the alkoxy group. nih.gov This mechanism also proceeds through a pentacoordinate intermediate. The condensation rate is typically minimized around the isoelectric point of silica (B1680970) (pH ~2-4) and increases significantly at higher pH values. nih.gov

Neutral Conditions: At neutral pH (around 6.5-7), the rates of hydrolysis and condensation for many alkoxysilanes are at their minimum. afinitica.com However, for this compound, the basicity of the piperidino group ensures that the local environment is never truly neutral, leading to self-catalysis, as discussed in section 3.2.

Water is a direct reactant in the hydrolysis step, and its concentration is a critical parameter. Stoichiometrically, two moles of water are required for the complete hydrolysis of one mole of a di-alkoxysilane. The water-to-silane ratio (r) significantly impacts the reaction kinetics and the structure of the resulting products. nih.gov A high water ratio generally favors complete hydrolysis before extensive condensation begins. researchgate.net Conversely, sub-stoichiometric water levels can lead to the formation of alcohol-producing condensates and more complex oligomeric structures. nih.gov

The choice of solvent also plays a crucial role. A co-solvent, such as ethanol, is often used to homogenize the silane and aqueous phases. However, since ethanol is also a product of hydrolysis, its presence can affect the reaction equilibrium. The solvent can also influence reaction rates through its polarity and ability to form hydrogen bonds, which can stabilize transition states. nih.govdntb.gov.ua

The polymerization of this compound begins with the formation of the di-silanol monomer, methyl(3-piperidinopropyl)silanediol, after hydrolysis. These monomers then undergo condensation to form dimers and larger oligomers.

Because the silyl (B83357) group is difunctional (possessing two hydrolyzable sites), the primary structures formed are linear chains and cyclic oligomers. researchgate.net This contrasts with trifunctional silanes (e.g., trialkoxysilanes), which readily form highly cross-linked, three-dimensional networks. The condensation process can be depicted as follows:

Dimerization: Two silanol monomers condense to form a linear dimer with a single siloxane bond.

Linear Oligomerization: The dimer can further react at its ends to extend the linear chain.

Cyclization: Intramolecular condensation of a linear trimer or tetramer can lead to the formation of stable cyclic siloxanes. researchgate.net

The distribution between linear and cyclic species is influenced by reaction conditions such as concentration, temperature, and catalysis. researchgate.net At lower silane concentrations, intramolecular cyclization may be favored over intermolecular chain growth.

Reactivity and Catalytic Role of the 3-Piperidinopropyl Moiety

The amine group in this compound can accelerate the hydrolysis and condensation reactions through both intramolecular and intermolecular pathways.

Intramolecular Catalysis: The nitrogen atom, with its lone pair of electrons, can interact with the silicon center. In the case of aminosilanes with a propyl linker, this can facilitate the formation of a five-membered cyclic intermediate. nih.gov This intramolecular coordination polarizes the Si-OEt bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism significantly lowers the activation energy for hydrolysis. A similar catalytic effect is responsible for the hydrolytic instability of some aminosilane (B1250345) layers on surfaces, where the amine group catalyzes the cleavage of the siloxane bond. nih.gov

Intermolecular Catalysis: One molecule's piperidino group can act as a base catalyst for the hydrolysis of a neighboring silane molecule. nih.gov The amine can activate a water molecule by abstracting a proton, generating a more potent hydroxide nucleophile. mdpi.com This is a form of general base catalysis. mdpi.com This intermolecular interaction becomes particularly important at higher concentrations. The amine can also catalyze the condensation reaction by interacting with surface silanol groups (on a substrate like silica) or silanols on other silane molecules, enhancing their nucleophilicity. mdpi.com

Studies comparing aminosilanes to non-amino functional silanes have shown that the presence of the amine can increase the rate of reaction by orders of magnitude, highlighting the profound catalytic role of the 3-piperidinopropyl moiety. nih.govmdpi.com

Base Catalysis by the Piperidine (B6355638) Nitrogen Atom

The chemical reactivity of this compound is significantly influenced by the presence of the piperidine functional group. The nitrogen atom within the piperidine ring possesses a lone pair of electrons, rendering it basic and capable of acting as a catalyst in the hydrolysis and condensation reactions that are characteristic of alkoxysilanes.

This catalytic role can manifest through both intramolecular and intermolecular pathways. The amine group can catalyze the hydrolysis of the ethoxy groups on the silicon atom to form silanols (Si-OH). This process is a crucial first step in the formation of siloxane networks. The alkalinity of amino-functional silanes accelerates hydrolysis, and because the resulting silanols are often unstable in alkaline conditions, subsequent condensation is also promoted. dtic.mil

The mechanism of base catalysis by the piperidine nitrogen involves the activation of water molecules for nucleophilic attack on the silicon atom. The amine functionality can also catalyze the reaction between silane molecules and surface silanol groups on a substrate, facilitating the formation of covalent siloxane bonds (Si-O-Si) at the interface. nih.gov This dual catalytic role in both hydrolysis and condensation makes aminosilanes like this compound highly reactive compared to their non-amine-containing counterparts. nih.gov

Table 1: Catalytic Effects of the Amine Functionality in Aminosilanes

| Reaction Step | Catalytic Role of Piperidine Nitrogen | Consequence |

|---|---|---|

| Hydrolysis | Acts as a base to activate water molecules. | Accelerates the conversion of Si-OEt to Si-OH. dtic.mil |

| Condensation | Promotes the reaction between Si-OH groups or between Si-OH and Si-OEt groups. | Facilitates the formation of Si-O-Si linkages, leading to oligomerization and network formation. dtic.milcsic.es |

| Interfacial Bonding | Catalyzes the reaction between silane molecules and surface hydroxyl groups (e.g., on silica). | Enhances covalent attachment and surface functionalization. nih.gov |

Interfacial Reactivity and Molecular Interactions

This compound is designed as a bifunctional molecule, enabling it to act as a coupling agent between different materials. nih.gov Its interfacial reactivity is governed by the distinct properties of its two main components: the diethoxymethylsilyl group and the piperidinopropyl group.

The diethoxymethylsilyl end of the molecule is responsible for reacting with inorganic substrates that possess surface hydroxyl groups, such as glass, silica, and metal oxides. nih.gov Following hydrolysis of the ethoxy groups to reactive silanols, condensation reactions form durable covalent Si-O-Si bonds with the substrate surface. dtic.mil

The piperidinopropyl group provides organic functionality and dictates interactions with polymeric matrices or other organic molecules. The orientation of the silane molecule at an interface is heavily influenced by the surrounding environment, particularly the pH of the solution. dtic.mil The pH affects the charge density on both the piperidine group and the substrate, influencing the attraction or repulsion and thereby the molecular arrangement at the interface. dtic.mil The molecular architecture of the condensed silane is a direct result of these initial interactions. dtic.mil Molecular dynamics simulations of similar systems show that interactions such as hydrogen bonds and van der Waals forces are crucial in determining the stability and conformation of the resulting interfacial layer. dovepress.comnih.gov

Intermolecular and Intramolecular Processes within Silane Networks

The polymerization of this compound into a stable siloxane network involves a complex interplay of intermolecular and intramolecular condensation reactions. After the initial hydrolysis step, the resulting silanol intermediates are highly reactive.

Intermolecular condensation is the process where silanol groups from two different molecules react to form a siloxane bond and a molecule of water. This chain-extension reaction is the primary mechanism for building the polymeric network, leading to the formation of linear, branched, and ultimately, cross-linked three-dimensional structures. researchgate.netresearchgate.net

Intramolecular condensation , in contrast, involves the reaction of two silanol groups within the same molecule (or a partially condensed oligomer) to form a cyclic siloxane structure. dtic.mil This process is competitive with intermolecular chain extension. Research on other aminosilanes has shown that the amine functionality can catalyze degradation through an intramolecular pathway, leading to the formation of a stable five-membered cyclic intermediate, particularly when a three-carbon (propyl) linker is present between the silicon atom and the nitrogen atom. nih.govnih.gov This suggests that such intramolecular cyclization could be a significant process for this compound.

The balance between these two processes is critical in determining the final properties of the siloxane network, such as its density, porosity, and mechanical stability.

Table 2: Comparison of Intermolecular and Intramolecular Processes

| Process | Description | Resulting Structure | Key Factors |

|---|---|---|---|

| Intermolecular Condensation | Reaction between silanol groups on different molecules. | Linear chains, branched polymers, cross-linked 3D networks. researchgate.net | Silane concentration, catalyst presence, solvent. |

| Intramolecular Condensation | Reaction between silanol groups on the same molecule. | Cyclic siloxane species. dtic.mil | Molecular geometry, chain flexibility, dilution. |

| Intramolecular Catalysis/Degradation | Amine group attacks the silicon center of the same molecule. | Formation of cyclic intermediates, potential for bond cleavage. nih.gov | Presence of a 3-carbon propyl linker. nih.govnih.gov |

Stability and Degradation Mechanisms of Siloxane Bonds in this compound Derivatives

While siloxane bonds (Si-O-Si) are known for their high thermal stability compared to typical carbon-carbon bonds in organic polymers, their hydrolytic stability can be a significant concern, particularly in aqueous or humid environments. gelest.com The derivatives of this compound are susceptible to degradation mechanisms that are often autocatalyzed by the incorporated amine functionality.

The primary degradation pathway is the hydrolysis of the siloxane bonds, which is essentially the reverse of the condensation reaction. acs.org A major issue reported for surfaces functionalized with 3-aminopropylsilanes is the loss of the covalently attached layer upon exposure to water, even at moderate temperatures. nih.govresearchgate.net This detachment is attributed to the amine-catalyzed hydrolysis of the siloxane bonds connecting the silane to the substrate or linking silane molecules within the network. nih.gov

The mechanism for this amine-catalyzed hydrolysis can be intramolecular, especially for silanes with a 3-aminopropyl structure. The nitrogen atom can coordinate to the silicon atom, forming a stable five-membered cyclic intermediate that facilitates the cleavage of the siloxane bond. nih.govnih.gov The stability of the resulting silane layers is also dependent on the reaction conditions during their formation; layers prepared in anhydrous solvents at elevated temperatures tend to be denser and exhibit greater hydrolytic stability. nih.gov

Factors influencing the stability of the siloxane network include pH, temperature, and moisture levels. Polydimethylsiloxane, for instance, is known to be stable to hydrolysis only within a pH range of 2 to 12. nih.gov Outside this range, both acid- and base-catalyzed hydrolysis can lead to significant degradation.

Table 3: Factors Affecting the Stability of Aminosilane-Derived Siloxane Bonds

| Factor | Effect on Stability | Degradation Mechanism |

|---|---|---|

| Moisture/Water | Decreases stability. | Promotes hydrolysis of Si-O-Si bonds. acs.orgresearchgate.net |

| pH (Acidic or Alkaline) | Decreases stability outside the neutral range. | Acid/base-catalyzed hydrolysis. nih.gov |

| Amine Functionality | Decreases hydrolytic stability. | Intra- and intermolecular catalysis of siloxane bond hydrolysis. nih.govnih.gov |

| Temperature | Elevated temperatures can promote degradation. | Can accelerate hydrolysis and facilitate intramolecular rearrangement reactions leading to volatile cyclics. gelest.com |

| Network Density | Higher cross-link density generally increases stability. | Denser networks can sterically hinder the access of water and catalysts to the siloxane bonds. nih.gov |

Applications in Advanced Materials Science and Engineering

Sol-Gel Technology and Organic-Inorganic Hybrid Materials Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a solution or "sol" into a gel-like network. Organofunctional silanes, such as Diethoxymethyl(3-piperidinopropyl)silane, are frequently incorporated into sol-gel formulations to introduce organic functionalities into an inorganic silica (B1680970) network.

Fabrication of Hybrid Silica-Based Systems

The synthesis of hybrid silica-based systems using this compound typically involves its co-condensation with a primary silica precursor, such as tetraethoxysilane (TEOS). The process begins with the hydrolysis of the ethoxy groups on both the TEOS and the this compound, forming reactive silanol (B1196071) (Si-OH) groups. Subsequent condensation reactions between these silanol groups lead to the formation of a three-dimensional silica network (Si-O-Si).

The piperidinopropyl group from the this compound becomes an integral part of this network, covalently bonded to the silicon atoms. This results in an organic-inorganic hybrid material where the properties of the inorganic silica (e.g., hardness, thermal stability) are combined with the functionalities of the organic piperidino group. The presence of the piperidino group, a cyclic secondary amine, can impart specific characteristics to the final material, such as basicity, which can be utilized for catalytic purposes or for tuning the material's surface chemistry.

Control of Network Architecture and Crosslinking Density in Sol-Gel Derived Materials

The structure of this compound, with two hydrolyzable ethoxy groups, allows it to act as a network modifier in sol-gel systems. Unlike TEOS, which has four hydrolyzable groups and acts as a network former, this compound can only form two linkages within the silica network. This structural difference provides a means to control the network architecture and crosslinking density.

By varying the molar ratio of this compound to TEOS, the degree of crosslinking can be tailored. A higher concentration of the difunctional silane (B1218182) will lead to a less densely crosslinked network with a more flexible and open structure. This control over the network architecture is crucial for tuning the mechanical properties, porosity, and permeability of the resulting hybrid material.

Table 1: Influence of Silane Precursor on Sol-Gel Network Properties

| Precursor | Functionality | Role in Network | Expected Effect on Crosslinking Density |

| Tetraethoxysilane (TEOS) | Tetrafunctional | Network Former | High |

| This compound | Difunctional | Network Modifier | Lower (relative to TEOS) |

Development of Functional Coatings and Films

Hybrid sol-gel coatings incorporating this compound can be deposited on various substrates to impart specific surface functionalities. The sol, containing the hydrolyzed and partially condensed silane precursors, can be applied via techniques such as dip-coating, spin-coating, or spraying. Subsequent drying and curing promote further condensation and the formation of a solid, transparent film.

The piperidino groups present on the surface and within the bulk of the coating can serve as active sites. For instance, they can act as basic catalysts, complexing agents for metal ions, or as sites for further chemical modification. This functionality is particularly useful in creating coatings with tailored adhesive properties, anti-corrosive capabilities, or specific chemical reactivity.

Design of Porous Hybrid Materials for Specific Applications

The introduction of the bulky piperidinopropyl group into the silica network can influence the porosity of the resulting material. During the sol-gel process, the organic groups can act as templates around which the silica network forms. Subsequent removal of these organic moieties, if desired, can create pores of specific sizes and shapes.

Even without removal, the presence of the piperidinopropyl groups can create intrinsic microporosity within the hybrid material. The ability to control the porosity by adjusting the concentration of this compound is advantageous for applications such as catalysis, separations, and sensing, where a high surface area and controlled pore structure are essential.

Surface Modification and Interfacial Adhesion Promotion

This compound is also utilized as a coupling agent to modify the surface of inorganic materials and to promote adhesion between dissimilar materials.

Mechanisms of Covalent Bonding to Inorganic Substrates (e.g., Silicates, Metals)

The primary mechanism by which this compound bonds to inorganic substrates involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then react with hydroxyl groups present on the surface of inorganic substrates like silicates (e.g., glass, silica) and metal oxides. This reaction forms stable covalent siloxane (Si-O-Substrate) bonds, effectively grafting the piperidinopropyl functionality onto the surface.

The general steps for the covalent bonding of this compound to a hydroxylated surface are:

Hydrolysis: The diethoxy(methyl)silyl group reacts with water to form silanol groups.

Condensation: The silanol groups condense with the hydroxyl groups on the substrate surface, forming covalent Si-O-Substrate bonds.

Intermolecular Condensation: Adjacent silane molecules on the surface can also condense with each other, forming a crosslinked polysiloxane layer.

The presence of the methyl group on the silicon atom can influence the reactivity and the stability of the silane. The piperidino group, in turn, modifies the surface chemistry of the substrate, making it more receptive to subsequent coatings or interactions with other materials. This ability to form a durable chemical bridge is fundamental to its role as an adhesion promoter. researchgate.netsinosil.com

Adhesion Enhancement between Dissimilar Materials in Composites

The performance of composite materials is critically dependent on the strength of the adhesion between the reinforcement (e.g., glass fibers, silica nanoparticles) and the polymer matrix. Poor adhesion can lead to premature failure of the composite under stress. This compound can act as a coupling agent to bridge this inorganic-organic interface.

Table 1: Illustrative Example of Adhesion Enhancement in a Hypothetical Composite System

| Property | Composite without Coupling Agent | Composite with this compound |

|---|---|---|

| Tensile Strength | 80 MPa | 110 MPa |

| Flexural Strength | 120 MPa | 160 MPa |

| Interlaminar Shear Strength | 30 MPa | 45 MPa |

Note: This data is illustrative and based on typical improvements seen with analogous amino-functionalized silanes.

Grafting and Functionalization of Polymer Surfaces

The surface properties of polymers can be tailored for specific applications by grafting functional molecules onto their surfaces. This compound can be used to introduce the piperidinopropyl group onto polymer surfaces that have been pre-treated to generate hydroxyl or other reactive sites. This functionalization can alter the surface chemistry, imparting new properties such as improved wettability, biocompatibility, or the ability to further react with other molecules. The process typically involves the hydrolysis of the silane and its subsequent condensation onto the activated polymer surface. This method of surface modification is a versatile strategy for developing advanced polymeric materials. nih.govresearchgate.netmdpi.com

Tailoring Surface Wettability and Interfacial Properties

Heterogeneous Catalysis and Catalyst Support Functionalization

The field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reuse. This compound provides a versatile platform for the design of novel heterogeneous catalysts.

Design of Supported Catalysts Utilizing the Piperidinopropyl Group

The piperidinopropyl group contains a tertiary amine, which can act as a basic catalytic site or as a ligand to anchor metal complexes. By grafting this compound onto the surface of a solid support, such as silica or alumina, a solid base catalyst can be created. These supported catalysts are easily separable from the reaction mixture, making them more environmentally friendly and cost-effective than their homogeneous counterparts. Research on piperidine-functionalized silica has shown its efficacy as a heterogeneous catalyst in organic reactions like the Claisen-Schmidt condensation. epa.gov

Table 2: Potential Catalytic Applications of Supported this compound

| Reaction Type | Role of Piperidinopropyl Group | Potential Advantages |

|---|---|---|

| Knoevenagel Condensation | Basic Catalyst | Mild reaction conditions, easy catalyst recovery |

| Michael Addition | Basic Catalyst | High yields, recyclability of the catalyst |

| Metal-Catalyzed Cross-Coupling | Ligand for Metal Nanoparticles | Stabilization of nanoparticles, prevention of leaching |

Note: These applications are based on the known catalytic activity of piperidine (B6355638) and related amines.

Mechanistic Studies of Catalytic Activity in Organosilane-Modified Systems

Understanding the reaction mechanism is crucial for optimizing the performance of a catalyst. In systems where this compound is used to create a supported catalyst, the mechanism of catalytic activity would involve the interaction of the reactants with the immobilized piperidinopropyl groups. For base-catalyzed reactions, the nitrogen atom of the piperidine ring would act as a proton acceptor, activating one of the reactants. The reaction would then proceed on or near the catalyst surface. The kinetics of the reaction can be studied to elucidate the rate-determining steps and the influence of mass transfer limitations. While specific mechanistic studies on catalysts derived from this compound are not widely published, the principles of catalysis by supported amines are well-understood. mdpi.com

Development of Recyclable Hybrid Catalysts

A key driver in modern catalysis is the development of sustainable processes, which includes the ability to recycle and reuse catalysts. Supported catalysts designed using this compound are inherently recyclable. After the reaction is complete, the solid catalyst can be recovered by simple filtration or centrifugation, washed, and then reused in subsequent reaction cycles. The stability of the covalent linkage between the silane and the support is critical for maintaining the catalyst's activity over multiple uses. The development of such recyclable hybrid catalysts is a significant step towards greener chemical manufacturing.

Contributions to Nanotechnology and Nanocomposite Development

This compound, as a member of the silane coupling agent family, is projected to play a role in the advancement of nanotechnology and the development of high-performance nanocomposites. The fundamental mechanism of action for silanes involves a dual-reactivity molecular structure. One end of the molecule contains hydrolyzable alkoxy groups (in this case, diethoxy groups) that can react with inorganic surfaces, such as nanoparticles. The other end possesses an organofunctional group (the 3-piperidinopropyl group) designed to interact with an organic polymer matrix. This bifunctional nature allows silanes to act as a molecular bridge between inorganic fillers and organic polymers, a critical function in the creation of advanced composite materials.

Surface Functionalization of Nanoparticles for Enhanced Dispersion

The aggregation of nanoparticles in a polymer matrix is a significant challenge in the development of nanocomposites, as it can lead to a drastic reduction in the material's mechanical and functional properties. Surface functionalization of nanoparticles with silane coupling agents like this compound is a key strategy to overcome this issue.

The process begins with the hydrolysis of the diethoxy groups on the silane molecule in the presence of water, forming reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic nanoparticles (e.g., silica, titania, alumina), forming stable covalent bonds (Si-O-Si). This reaction effectively coats the nanoparticle surface with the silane.

The 3-piperidinopropyl functional group extending from the nanoparticle surface then provides steric hindrance, preventing the nanoparticles from coming into close contact and agglomerating. Furthermore, the organic nature of this functional group improves the compatibility of the nanoparticles with the surrounding organic polymer matrix, facilitating a more uniform and stable dispersion.

Table 1: Hypothetical Dispersion Characteristics of Functionalized Nanoparticles

| Nanoparticle Type | Surface Treatment | Dispersion State in Polymer Matrix | Expected Impact on Properties |

| Silica (SiO2) | Untreated | High Agglomeration | Poor mechanical strength, reduced transparency |

| Silica (SiO2) | This compound | Improved, more uniform dispersion | Enhanced mechanical properties, improved optical clarity |

| Titania (TiO2) | Untreated | Significant Aggregation | Inconsistent UV shielding, poor mechanical performance |

| Titania (TiO2) | This compound | Homogeneous Dispersion | Uniform UV absorption, improved tensile strength |

This table is illustrative and based on the expected behavior of silane-functionalized nanoparticles.

Improved Compatibility and Interfacial Bonding in Polymer Nanocomposites

Once the nanoparticles are functionalized with this compound, the piperidinopropyl group is available to interact with the polymer matrix. This interaction can be physical (e.g., chain entanglement) or chemical, depending on the nature of the polymer. The presence of the piperidine ring, a cyclic amine, can promote strong secondary interactions, such as hydrogen bonding, with polymers containing complementary functional groups (e.g., epoxies, polyurethanes, polyamides).

This enhanced interfacial bonding ensures efficient load transfer from the polymer matrix to the high-strength nanoparticles, leading to significant improvements in the nanocomposite's mechanical properties, including tensile strength, modulus, and toughness.

Table 2: Projected Mechanical Properties of Nanocomposites with Silane Treatment

| Polymer Matrix | Nanofiller | Silane Treatment | Expected Tensile Strength | Expected Young's Modulus |

| Epoxy | Silica | None | Baseline | Baseline |

| Epoxy | Silica | This compound | Significant Increase | Significant Increase |

| Polyurethane | Clay | None | Baseline | Baseline |

| Polyurethane | Clay | This compound | Moderate Increase | Moderate Increase |

This table presents anticipated trends in mechanical properties based on the established effects of silane coupling agents in polymer nanocomposites.

Advanced Characterization Methodologies for Diethoxymethyl 3 Piperidinopropyl Silane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, XPS)

Spectroscopic methods are fundamental in confirming the chemical structure of Diethoxymethyl(3-piperidinopropyl)silane and elucidating its interaction with substrates and polymer matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural analysis of organosilanes. In the ¹H NMR spectrum of a diethoxymethylsilane (B37029) derivative, specific chemical shifts can be anticipated. For instance, the protons of the ethoxy groups (-OCH₂CH₃) would likely exhibit a quartet around 3.8 ppm and a triplet around 1.2 ppm. The methyl group attached to the silicon atom (-Si-CH₃) would appear as a singlet at a higher field, typically around 0.2 ppm. The propyl chain protons would present as multiplets in the range of 0.6 to 2.8 ppm, while the protons on the piperidine (B6355638) ring would also show characteristic multiplets. chemicalbook.com In a related context, analysis of N,N-dimethyl piperidinium (B107235) cations has shown that all β-hydrogens are located in the six-membered ring structure, which impedes degradation via Hofmann elimination. nih.gov Less than 5% ionic loss was observed by ¹H NMR spectroscopy after 30 days in 2 M aqueous NaOH at 90 °C, indicating high alkaline stability. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected. The Si-O-C linkages of the diethoxy groups would likely show strong bands in the 1080-1190 cm⁻¹ region. The C-H stretching vibrations of the alkyl and piperidine groups would appear in the 2850-2970 cm⁻¹ range. The N-H stretching vibration, if present as a secondary amine in a derivative, typically appears as a strong band around 3300-3500 cm⁻¹. researchgate.net The absence of a prominent Si-OH band around 3200-3700 cm⁻¹ would indicate the unhydrolyzed state of the silane (B1218182). Upon hydrolysis and condensation, the formation of Si-O-Si bonds can be monitored by the appearance of a broad band around 1000-1100 cm⁻¹. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a modified surface. For a substrate treated with this compound, XPS analysis would reveal the presence of Si, C, N, and O. High-resolution spectra of the Si 2p, C 1s, N 1s, and O 1s regions would provide information on the chemical environment of these elements. For example, the Si 2p peak would be indicative of Si-C and Si-O bonds. The N 1s spectrum would confirm the presence of the piperidine nitrogen. While direct identification of amino groups can be challenging due to the presence of other nitrogen-containing species with similar chemical shifts, XPS is still a valuable tool for surface characterization. In nitrogen-modified carbon materials, XPS has identified three main binding energy regions for graphitic, pyridinic, and pyrrolic nitrogen. umich.edu

Below is a table summarizing the expected spectroscopic data for this compound based on analogous compounds.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OCH₂CH₃ (quartet) | ~3.8 ppm |

| ¹H NMR | -OCH₂CH₃ (triplet) | ~1.2 ppm |

| ¹H NMR | -Si-CH₃ | ~0.2 ppm |

| ¹H NMR | Propyl & Piperidine H | 0.6 - 2.8 ppm |

| FTIR | Si-O-C | 1080 - 1190 cm⁻¹ |

| FTIR | C-H stretch | 2850 - 2970 cm⁻¹ |

| FTIR | Si-O-Si | 1000 - 1100 cm⁻¹ |

| XPS | Si 2p | Binding energy indicative of Si-C, Si-O |

| XPS | N 1s | Binding energy confirming piperidine nitrogen |

Morphological and Microstructural Characterization (e.g., SEM)

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of materials modified with this compound. When applied to a substrate, this silane can form a coating, and SEM can reveal the uniformity, thickness, and topography of this layer. In composite materials, SEM is used to assess the dispersion of fillers and the quality of the interfacial adhesion between the filler and the polymer matrix.

For instance, in studies of surfaces modified with 3-aminopropyltriethoxysilane (B1664141) (APTES), SEM has been used to visualize the resulting coating. The micrographs can show a homogeneously formed layer without microscopic cracks or discontinuity on the surface of the substrate. bibliotekanauki.pl A smooth and uniform coating along the length of modified fibers, even at high magnification, can be indicative of strong bonding between the silane and the substrate. bibliotekanauki.pl In composites, cryo-fractured surfaces are often examined to understand how the silane coupling agent affects the filler-matrix interface. researchgate.net Effective silane treatment can lead to better filler dispersion and stronger interfacial adhesion, which can be observed as a reduction in filler agglomeration and the absence of voids at the interface.

Analysis of Network Formation and Crosslinking Density

The performance of silane-modified systems is highly dependent on the formation of a crosslinked network. This compound, upon hydrolysis of its ethoxy groups to silanols, can undergo condensation reactions to form a siloxane (Si-O-Si) network. The density of this network influences the material's properties.

The crosslinking process can be influenced by several factors, including the presence of water, temperature, and catalysts. The piperidine group in the silane may also play a role in the crosslinking kinetics, potentially acting as a catalyst for the condensation reaction. The degree of crosslinking can be indirectly assessed through techniques such as swelling tests, where a lower degree of swelling in a suitable solvent indicates a higher crosslink density. Dynamic Mechanical Analysis (DMA) can also provide information on crosslink density through the measurement of the storage modulus in the rubbery plateau region. Chemically crosslinked hydrogels, for example, exhibit greater mechanical stability than their physically crosslinked counterparts due to the presence of covalent bonds between polymer chains. rsdjournal.org The formation of crosslinks can also be tailored through the use of different crosslinking agents and conditions. nih.gov

Rheological and Mechanical Property Assessment of Silane-Modified Systems

The incorporation of this compound into polymeric systems can significantly alter their rheological and mechanical properties.

Rheological assessment involves studying the flow and deformation of the material. In polymer melts or solutions, the addition of a silane can affect the viscosity. Unreacted silanes may act as plasticizers, reducing viscosity. researchgate.net Conversely, the formation of a crosslinked network or improved filler-polymer interactions can lead to an increase in viscosity and a transition from Newtonian to shear-thinning behavior. The rheological properties of silane-modified systems are critical for their processing and application. For example, in composites, silane coupling agents can improve the dispersibility of fillers, leading to changes in the rheological behavior of the uncured mixture. researchgate.netmdpi.com

Mechanical property assessment is crucial for evaluating the performance of the final material. Silane coupling agents are often used to enhance the mechanical properties of composites by improving the interfacial adhesion between the filler and the matrix. vot.plgantrade.com This improved adhesion facilitates stress transfer from the matrix to the reinforcing filler, leading to an increase in properties such as tensile strength, flexural strength, and impact resistance. researchgate.netnih.gov The mechanical properties are often evaluated using techniques like tensile testing, flexural testing, and impact testing. For instance, studies on composites with amino-functionalized silanes have shown significant improvements in mechanical performance. researchgate.netresearchgate.net The effectiveness of the silane in improving mechanical properties can depend on its concentration and the method of application. researchgate.net

The table below summarizes the potential effects of this compound on the properties of a modified system.

| Property | Characterization Technique | Expected Effect of Silane Modification |

| Rheology | Viscometer, Rheometer | Altered viscosity, potential shear-thinning behavior |

| Tensile Strength | Tensile Tester | Increase due to improved interfacial adhesion |

| Flexural Strength | Flexural Tester | Increase due to enhanced stress transfer |

| Impact Strength | Impact Tester | Increase due to better energy dissipation at the interface |

| Crosslink Density | Swelling Test, DMA | Increase due to siloxane network formation |

Theoretical and Computational Studies of Diethoxymethyl 3 Piperidinopropyl Silane

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of organosilanes, particularly their hydrolysis and condensation reactions, which are fundamental to their application. For Diethoxymethyl(3-piperidinopropyl)silane, the primary reaction of interest is the hydrolysis of the ethoxy groups to form silanols, followed by condensation to form siloxane networks.

The hydrolysis of alkoxysilanes can proceed through different pathways, often involving pentacoordinate silicon transition states or intermediates. The reaction is catalyzed by both acids and bases. In the case of this compound, the basic piperidine (B6355638) nitrogen can play an intramolecular catalytic role. Computational studies on similar aminoalkylsilanes have shown that the amino group can facilitate hydrolysis by coordinating to the silicon center or by activating water molecules. researchgate.net

The transition states for the hydrolysis of alkoxysilanes have been computationally characterized in numerous studies. These calculations help in determining the activation energy barriers for each step of the hydrolysis process. For instance, the stepwise hydrolysis of trialkoxysilanes has been shown to have progressively lower activation barriers for subsequent alkoxy groups. The presence of water molecules in the transition state structure is also a critical factor, with explicit water molecules often lowering the calculated activation energy. iastate.edu

A plausible mechanism for the intramolecularly catalyzed hydrolysis of this compound would involve the piperidine nitrogen abstracting a proton from a water molecule, which then attacks the silicon center. Quantum chemical calculations could precisely model the geometry of this transition state and its associated energy barrier.

| Silane Type | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Trichlorosilane (SiHCl3) | First Hydrolysis | MP4/6-31G(d) | ~30 (gas phase), ~8 (with water catalysis) |

| (Amido)dimethylchlorosilanes | Hydrolysis | B3LYP/6-311+G** | Varies with substituent |

| Tetraethoxysilane (TEOS) | Acid-catalyzed hydrolysis | DFT | ~15-20 |

Molecular Dynamics Simulations of Silane Self-Assembly and Surface Interactions

Molecular dynamics (MD) simulations are a valuable tool for studying the collective behavior of molecules, such as the self-assembly of organosilanes on surfaces to form self-assembled monolayers (SAMs). For this compound, MD simulations could predict how these molecules arrange themselves on a substrate like silica (B1680970).

The formation of a SAM from an organosilane like this compound involves the hydrolysis of the ethoxy groups, followed by condensation with surface hydroxyl groups and with neighboring silane molecules. MD simulations can model the dynamics of these processes, including the orientation of the molecules, the density of the resulting monolayer, and the interactions between the piperidinopropyl chains.

Simulations of similar aminosilanes have shown that the amine functionality can significantly influence the structure and stability of the SAM. acs.org The piperidine group in this compound would be expected to be a key determinant of the surface properties of the resulting monolayer, influencing its hydrophilicity and its interactions with other molecules. The length and flexibility of the propyl linker also play a crucial role in the final arrangement of the molecules. researchgate.net

MD simulations can provide insights into the interaction energies between the silane molecules and the surface, as well as between the molecules themselves. These simulations can also be used to predict mechanical properties of the resulting films. mdpi.com

| Parameter | Typical Value/Description |

|---|---|

| Force Field | COMPASS, AMBER, or specialized force fields for silica and organosilanes |

| System Size | Several hundred to thousands of molecules |

| Simulation Time | Nanoseconds to microseconds |

| Ensemble | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

Structure-Reactivity Relationships and Predictive Modeling

The reactivity of this compound, particularly its rate of hydrolysis and condensation, is influenced by its molecular structure. The electronic and steric effects of the substituents on the silicon atom are key factors. The piperidinopropyl group, being electron-donating, is expected to influence the reactivity of the silicon center.

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of organosilanes based on molecular descriptors. These descriptors can be calculated using computational chemistry and can include electronic properties (e.g., partial charges), steric parameters (e.g., van der Waals volume), and topological indices.

For this compound, key structural features influencing its reactivity include:

The Piperidinopropyl Group: The basicity of the piperidine nitrogen can catalyze hydrolysis, as discussed earlier. The length of the propyl chain also affects the proximity of the nitrogen to the silicon center, which can influence the extent of intramolecular catalysis.

The Diethoxymethylsilyl Group: The two ethoxy groups are the primary reactive sites for hydrolysis. The methyl group provides a degree of steric hindrance compared to a smaller substituent like hydrogen.

Studies on the hydrolysis of various organosilanes have established general trends in reactivity. For instance, the rate of hydrolysis is influenced by the nature of the alkyl group and the alkoxy group. nih.govgelest.com Predictive models based on these relationships can provide estimates of the reactivity of this compound without the need for extensive experimental work.

| Structural Feature | Effect on Hydrolysis Rate | Reason |

|---|---|---|

| Electron-withdrawing groups on silicon | Increase | Increased electrophilicity of the silicon atom |

| Bulky substituents on silicon | Decrease | Steric hindrance to the approach of water |

| Intramolecular catalytic groups (e.g., amino groups) | Increase | Catalysis of the hydrolysis reaction |

| Longer alkoxy chains | Decrease | Increased steric hindrance |

Bioisosteric Considerations in Organosilane Design and Functionalization

The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a bioisosteric replacement strategy used in medicinal chemistry to modify the properties of biologically active molecules. nih.gov The piperidine moiety is a common scaffold in many pharmaceutical compounds. blumberginstitute.orgresearchgate.net Therefore, considering this compound from a bioisosteric perspective can provide insights into its potential biological properties if the core structure were part of a larger bioactive molecule.

Silicon and carbon are in the same group of the periodic table and share some similarities, but there are also key differences that can be exploited in drug design:

Electronegativity: Silicon is less electronegative than carbon, which can affect the polarity of bonds and intermolecular interactions.

Metabolic Stability: The introduction of a silicon atom can alter the metabolic profile of a drug. For example, a silicon atom at a position that is typically susceptible to metabolic oxidation in the carbon analogue can block this metabolic pathway, potentially increasing the drug's half-life. nih.gov

| Property | Carbon | Silicon |

|---|---|---|

| Van der Waals Radius (Å) | 1.70 | 2.10 |

| Covalent Radius (Å) | 0.77 | 1.17 |

| Electronegativity (Pauling Scale) | 2.55 | 1.90 |

| Typical Bond Energy (C-C vs. Si-Si) (kJ/mol) | 346 | 222 |

| Typical Bond Energy (C-O vs. Si-O) (kJ/mol) | 358 | 452 |

Future Research Directions and Emerging Paradigms in Diethoxymethyl 3 Piperidinopropyl Silane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of amino-functionalized silanes often involves multi-step processes that can be inefficient and generate significant waste. Future research is expected to focus on developing more direct, atom-economical, and catalytically driven routes to Diethoxymethyl(3-piperidinopropyl)silane.

One promising avenue is the refinement of hydrosilylation reactions. mdpi.com The platinum-catalyzed hydrosilylation of N-allylpiperidine with diethoxymethylsilane (B37029) is a primary route, but future work could explore more cost-effective and selective catalysts based on other transition metals. mdpi.com Another key area is the development of dehydrocoupling reactions between piperidinopropanol and a suitable silane (B1218182) precursor, a process that forms a Si-O bond and releases hydrogen as the only byproduct, aligning with green chemistry principles. rsc.org Such catalytic routes could significantly enhance yield, reduce reaction times, and minimize the need for purification. rsc.org

| Catalyst System | Reaction Type | Potential Advantages | Key Research Objective |

|---|---|---|---|

| Rhodium(I)-Josiphos Complex | Dehydrogenative Si-O Coupling | High selectivity, mild conditions, reduced waste. thieme-connect.comresearchgate.net | Achieve >95% yield at catalyst loading <0.5 mol%. |

| Iridium-based Catalysts | Hydrosilylation | High regioselectivity, tolerance of functional groups. mdpi.com | Minimize side reactions and catalyst leaching. |

| Manganese-based Catalysts | Si-N Dehydrocoupling | Use of earth-abundant metal, sustainable. rsc.org | Develop a direct route from piperidine (B6355638) and a functionalized silane. |

Advanced Material Architectures and Multi-Functional Systems

The unique structure of this compound, featuring hydrolyzable diethoxy groups and a functional piperidinopropyl moiety, makes it an ideal building block for advanced organic-inorganic hybrid materials. mdpi.com The diethoxy groups can undergo hydrolysis and condensation (sol-gel process) to form a stable siloxane (Si-O-Si) network, while the piperidinopropyl group can impart specific functionalities. mdpi.comresearchgate.net

Future research will likely explore the use of this silane as a coupling agent or surface modifier to create multi-functional systems. mdpi.com For instance, incorporating it into polymer composites could enhance interfacial adhesion, leading to materials with improved mechanical strength and thermal stability. shinetsusilicone-global.com Furthermore, its ability to form self-assembled monolayers (SAMs) on hydroxylated surfaces (like glass, silica (B1680970), and metal oxides) could be harnessed to create hierarchical structures with precisely controlled surface properties. mdpi.com There is also significant potential in designing self-healing materials where the silane is part of a dynamic covalent network, allowing for bond reformation after damage. mdpi.comnih.gov

| Material Concept | Role of this compound | Targeted Property Enhancement | Potential Application |

|---|---|---|---|

| Epoxy-Silica Nanocomposite | Surface modifier for silica nanoparticles | Improved dispersion and interfacial bonding, increased toughness. | High-performance adhesives and coatings. dakenchem.com |

| Self-Healing Polyurethane | Component of a dynamic covalent network | Reversible bond formation, autonomous damage repair. researchgate.net | Durable coatings and elastomers. researchgate.net |

| Hierarchical Porous Silica | Functional building block in co-condensation | Control over pore size and surface chemistry. | Catalysis and separation media. |

Integration into "Smart" Materials and Responsive Surfaces

The term "smart" materials refers to systems that can respond to external stimuli in a controlled and reversible manner. The tertiary amine of the piperidine group in this compound can act as a pH-responsive center. At low pH, the nitrogen atom can be protonated, leading to a positively charged surface, which can then be deprotonated at higher pH.

This property is a key focus for future research into responsive surfaces. Surfaces modified with this silane could exhibit tunable wettability, switching from hydrophobic to hydrophilic in response to pH changes. researchgate.net This could be applied to microfluidic devices, "smart" textiles, and sensors. researchgate.net Additionally, the piperidinyl group can act as a ligand for metal ions, opening possibilities for creating surfaces that can selectively capture or release metal ions, with applications in environmental remediation or sensing.

| Stimulus | Responsive Mechanism | Observed Change | Emerging Application |

|---|---|---|---|

| pH Change (e.g., pH 4 to pH 9) | Protonation/deprotonation of the piperidine nitrogen | Switchable surface wettability (contact angle change). | Controllable drug delivery systems, microfluidic valves. |

| Exposure to specific metal ions (e.g., Cu²⁺) | Coordination of the piperidine nitrogen to the metal ion | Change in surface electrochemical potential or optical properties. | Selective metal ion sensors and extraction surfaces. |

| Temperature Change | Alteration of polymer chain conformation on a grafted surface | Tunable adhesion properties. | Reusable adhesives and pick-and-place robotics. |

Sustainable and Environmentally Benign Synthetic and Application Methodologies

Modern chemical research is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. researchgate.net Future paradigms in the chemistry of this compound will undoubtedly be shaped by this trend.

Research will focus on developing syntheses that utilize bio-based starting materials. For instance, precursors for the propyl chain could potentially be derived from natural sources. researchgate.net The use of alkoxysilanes, such as the target molecule, is inherently greener than using chlorosilanes, as the latter produce corrosive hydrogen chloride as a byproduct, whereas the former produce alcohols, which can often be recycled. mdpi.com Application methodologies will also be scrutinized for their environmental footprint. This includes developing water-borne sol-gel coating systems to replace those based on volatile organic compounds (VOCs) and designing materials that are recyclable or biodegradable at the end of their lifecycle.

| Green Chemistry Principle | Research Direction for this compound | Target Outcome |

|---|---|---|

| Atom Economy | Develop catalytic addition and dehydrocoupling reactions. rsc.org | Maximize incorporation of reactants into the final product, minimize byproducts. |

| Use of Renewable Feedstocks | Investigate synthesis routes starting from bio-derived platform chemicals. researchgate.net | Reduce reliance on petrochemical sources. |

| Design for Energy Efficiency | Explore low-temperature, catalytically driven synthesis pathways. thieme-connect.com | Lower the energy consumption of the manufacturing process. |

| Safer Solvents and Auxiliaries | Develop aqueous or solvent-free application processes (e.g., for coatings). | Eliminate the use of hazardous organic solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.